2-((4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide
Description
This compound features a dihydropyrazine core substituted with a 3-chloro-4-fluorophenyl group at the 4-position and a thioacetamide linker connecting to an N-(3-fluoro-4-methylphenyl) moiety. The dihydropyrazine scaffold is redox-active, and the thioether linkage may enhance metabolic stability compared to oxygen or nitrogen analogs.
Properties
IUPAC Name |
2-[4-(3-chloro-4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-fluoro-4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClF2N3O2S/c1-11-2-3-12(8-16(11)22)24-17(26)10-28-18-19(27)25(7-6-23-18)13-4-5-15(21)14(20)9-13/h2-9H,10H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWANCQPJDPPBTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)F)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClF2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide (CAS No. 900003-98-7) is a complex organic molecule with potential biological activity, particularly in medicinal chemistry. Its structure features a dihydropyrazine core, which is known for various pharmacological properties, including anticancer and antimicrobial activities. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 445.9 g/mol. The compound's unique structure includes a thioether linkage and multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H17ClFN3O3S |
| Molecular Weight | 445.9 g/mol |
| CAS Number | 900003-98-7 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in disease pathways. Preliminary studies suggest that it may inhibit certain kinases or enzymes related to cancer proliferation and inflammation.
Anticancer Activity
Research indicates that derivatives of this compound exhibit potent anticancer properties against various human cancer cell lines. For instance, compounds with similar structural motifs have demonstrated significant cytotoxic effects on breast cancer and leukemia cell lines, suggesting a potential role in cancer therapy.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary data show effectiveness against several bacterial strains, indicating its potential as an antibiotic agent. This is particularly relevant in the context of rising antibiotic resistance.
Case Studies and Research Findings
- Anticancer Efficacy :
- Mechanistic Insights :
-
Antimicrobial Testing :
- In vitro testing revealed that the compound exhibited broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics.
Comparison with Similar Compounds
N-(2-(2-Chlorophenyl)-4-oxothiazolidin-3-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide (AJ5d)
- Core Structure: Replaces dihydropyrazine with a dihydroquinazolinone system, fused to a thiazolidinone ring.
- Substituents: 4-Fluorophenyl at position 3 of quinazolinone and 2-chlorophenyl on thiazolidinone.
- Yield : 61% (synthesis efficiency comparable to typical heterocyclic acetamide derivatives).
N-(4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide
N-(2-Chloro-4-fluorophenyl)-2-((3-methyl-4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide (CAS 1040649-35-1)
- Core Structure: Thieno[3,2-d]pyrimidinone, a sulfur-containing analog of pyrimidine.
- Substituents : p-Tolyl (4-methylphenyl) at position 7 and 3-methyl group on the pyrimidine.
- Bioactivity: Structural analogs are explored in cancer research due to thienopyrimidine’s affinity for ATP-binding pockets .
Physicochemical and Pharmacokinetic Properties
Notes:
- Fluorine and chlorine substituents enhance electronegativity and membrane permeability.
- Thioacetamide linkages may reduce oxidative metabolism compared to ethers or amines.
- Higher m.p. in chromenone derivatives suggests superior crystallinity, aiding formulation .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing this compound, and how can intermediates be characterized?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, refluxing thiol-containing intermediates (e.g., 3-oxo-3,4-dihydropyrazine derivatives) with halogenated acetamides in ethanol, followed by sodium acetate as a base, yields the target compound . Intermediates are characterized using ¹H/¹³C NMR to confirm regiochemistry and LC-MS to verify molecular weight. Recrystallization from ethanol-dioxane mixtures improves purity .
Q. How can researchers validate the structural integrity of this compound?
- Methodology : Use X-ray crystallography (if crystals are obtainable) to resolve the 3D structure, particularly the orientation of the thioether and acetamide moieties. Complement this with FT-IR to identify functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹) and HRMS for precise mass confirmation .
Q. What solubility and formulation challenges are associated with this compound?
- Methodology : Perform solubility screening in polar (DMSO, ethanol) and non-polar solvents (dichloromethane). Use HPLC with a C18 column to assess stability in aqueous buffers (pH 2–9). For in vitro studies, prepare stock solutions in DMSO (<0.1% v/v) to avoid cytotoxicity .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction conditions for higher yield and purity?
- Methodology : Apply response surface methodology (RSM) to variables like temperature, solvent ratio, and catalyst loading. For example, a central composite design (CCD) can model interactions between reflux time and base concentration, identifying optimal conditions to maximize yield (e.g., 85% in ethanol-dioxane) while minimizing byproducts .
Q. How to resolve contradictions in reported biological activity data for this compound?
- Methodology : Conduct meta-analysis of existing studies, focusing on assay conditions (e.g., cell lines, IC₅₀ protocols). Use dose-response curves with standardized controls to validate potency. Cross-reference with docking studies to assess binding affinity to target proteins (e.g., kinase domains) and identify structure-activity relationships (SAR) .
Q. What strategies enable the incorporation of sulfone or phosphonate groups into the pyrazine scaffold?
- Methodology : Replace the thioether group with sulfone via oxidation (e.g., mCPBA in dichloromethane). For phosphonate derivatives, employ Michaelis-Arbuzov reactions using trialkyl phosphites and halogenated intermediates. Monitor progress via ³¹P NMR .
Q. How to analyze reaction byproducts and degradation pathways under varying pH?
- Methodology : Use HPLC-MS/MS to identify byproducts (e.g., hydrolyzed acetamide or oxidized pyrazine). Accelerated stability studies (40°C/75% RH) combined with QbD principles can model degradation kinetics. Adjust pH to stabilize the compound in aqueous media .
Q. What advanced techniques elucidate the compound’s interactions with biological targets?
- Methodology : Perform surface plasmon resonance (SPR) to measure binding kinetics (kₐ, k𝒹) to recombinant proteins. Complement with cryo-EM or X-ray co-crystallography to visualize binding modes. Validate using knockout cell lines to confirm target specificity .
Q. How does the compound’s stability vary under photolytic or thermal stress?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
